1,3-Dihydrospiro[indene-2,3'-pyrrolidine]-5'-one
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Overview
Description
1,3-Dihydrospiro[indene-2,3’-pyrrolidine]-5’-one is a heterocyclic compound that has garnered significant interest in the scientific community due to its unique structural features and potential applications. This compound is a spirocyclic derivative of indene and pyrrolidine, which are two important classes of organic compounds. The spirocyclic structure imparts unique chemical and physical properties, making it a valuable compound for various research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dihydrospiro[indene-2,3’-pyrrolidine]-5’-one typically involves the cycloaddition reactions of indene derivatives with pyrrolidine. One common method is the 1,3-dipolar cycloaddition reaction, where azomethine ylides generated in situ react with indene derivatives to form the spirocyclic structure . The reaction conditions often include the use of catalysts and solvents to facilitate the cycloaddition process.
Industrial Production Methods
Industrial production of 1,3-Dihydrospiro[indene-2,3’-pyrrolidine]-5’-one may involve large-scale cycloaddition reactions under controlled conditions. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
1,3-Dihydrospiro[indene-2,3’-pyrrolidine]-5’-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The spirocyclic structure allows for substitution reactions at various positions, leading to the formation of diverse derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve halogenating agents and nucleophiles under mild to moderate conditions.
Major Products Formed
The major products formed from these reactions include oxo derivatives, reduced forms, and substituted spirocyclic compounds. These products can exhibit different chemical and physical properties, making them useful for various applications .
Scientific Research Applications
1,3-Dihydrospiro[indene-2,3’-pyrrolidine]-5’-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and spirocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features and biological activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1,3-Dihydrospiro[indene-2,3’-pyrrolidine]-5’-one involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows the compound to bind to various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
- 1,3-Dihydrospiro[indene-2,3’-pyrrolidine]-1’-carboxamide
- Spiro-azetidin-2-one derivatives
- Spiro-oxindole derivatives
Uniqueness
1,3-Dihydrospiro[indene-2,3’-pyrrolidine]-5’-one is unique due to its specific spirocyclic structure, which imparts distinct chemical and physical properties.
Properties
IUPAC Name |
spiro[1,3-dihydroindene-2,4'-pyrrolidine]-2'-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO/c14-11-7-12(8-13-11)5-9-3-1-2-4-10(9)6-12/h1-4H,5-8H2,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHVIMOVUYLMVNU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2CC13CC(=O)NC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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